1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-20-9-7-17(13-21(20)29-16-18-5-3-2-4-6-18)8-10-22(27)25-14-19(15-25)26-12-11-23-24-26/h2-7,9,11-13,19H,8,10,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVYFVRSHBTZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C=CN=N3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one is a synthetic organic molecule characterized by a unique structure that includes a triazole ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features:
- A triazole ring , known for its ability to interact with various biological targets.
- An azetidine ring , which may influence the compound's pharmacokinetics and biological activity.
- A benzyloxy and methoxy substitution, which can enhance lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma).
Key Findings:
- Cytotoxicity Assays : The cytotoxicity was assessed using MTT assays, revealing significant inhibition of cell proliferation at low micromolar concentrations.
- Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by increased caspase 3 activity and alterations in mitochondrial membrane potential (MMP). Additionally, it was found to generate reactive oxygen species (ROS), which are critical mediators of cell death pathways.
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| HeLa | 5.2 | Apoptosis induction via ROS generation |
| A549 | 7.8 | MMP disruption and caspase activation |
| U87 | 6.5 | Increased oxidative stress leading to cell death |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against a range of bacterial strains.
Study Results:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations comparable to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of triazole-containing compounds to evaluate their biological activities. Among these derivatives, those similar to the compound of interest showed enhanced cytotoxicity against cancer cell lines compared to traditional chemotherapeutics like doxorubicin.
Comparison with Similar Compounds
Core Heterocycle Variations
Azetidine vs. Pyrrolidine and Morpholine
- MYF-03-69 (Pyrrolidine-based) : A 5-membered pyrrolidine ring in MYF-03-69 reduces steric strain but may lower metabolic stability compared to azetidine. MYF-03-69 demonstrated activity as a YAP-TEAD association disruptor (52% synthesis yield) .
- Morpholino Derivatives (e.g., 2acb): Morpholine (6-membered) in compounds like 3-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-morpholinopropan-1-one (2acb) improves solubility due to its oxygen atom, but larger ring size may reduce membrane permeability compared to azetidine .
Triazole Isomerism and Substituents
1,2,3-Triazole vs. 1,2,4-Triazole
- Target Compound : The 1,2,3-triazole group enables π-π stacking and hydrogen bonding, common in kinase inhibitors. Its benzyloxy-methoxyphenyl substituent enhances lipophilicity, favoring blood-brain barrier penetration .
- 1,2,4-Triazole Analogs (e.g., 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one) : 1,2,4-triazole derivatives exhibit herbicidal and fungicidal activity but may have reduced metabolic stability due to isomer-specific enzyme interactions .
Substituent Effects
- Trifluoromethylbenzyloxy (MYF-03-69) : The electron-withdrawing CF₃ group enhances electrophilicity, possibly contributing to covalent binding mechanisms in YAP-TEAD inhibition .
- Methoxyphenyl and Pyridinyl Groups (): Substituents like 4-methoxyphenyl or pyridinyl in morpholino-triazole derivatives balance lipophilicity and hydrogen-bonding capacity, with synthesis yields exceeding 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
